{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13377575
InChI: InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20)
SMILES: C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

CAS No.:

Cat. No.: VC13377575

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid -

Specification

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name 2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid
Standard InChI InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20)
Standard InChI Key FRYFIFBPEBVVHU-UHFFFAOYSA-N
SMILES C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O
Canonical SMILES C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a quinazolinone scaffold—a bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. The 4-oxo group at position 4 and two prop-2-en-1-yl groups at positions 3 and 5 introduce steric and electronic modifications that influence reactivity and interactions with biological targets. The acetic acid functional group at position 6 enhances hydrophilicity, potentially improving solubility and pharmacokinetic profiles.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₄
Molecular Weight300.31 g/mol
IUPAC Name2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid
InChI KeyFRYFIFBPEBVVHU-UHFFFAOYSA

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid involves multi-step organic reactions, typically beginning with the formation of the quinazolinone core. A plausible route includes:

  • Cyclocondensation: Reaction of anthranilic acid derivatives with urea or thiourea to form the pyrimidinone ring.

  • Allylation: Introduction of prop-2-en-1-yl groups via nucleophilic substitution or Friedel-Crafts alkylation.

  • Etherification: Coupling of the hydroxylquinazolinone intermediate with bromoacetic acid to attach the acetic acid moiety.

Critical parameters such as temperature (35–100°C), solvent polarity (e.g., acetone, DMF), and catalyst selection (e.g., K₂CO₃) significantly impact yields and purity .

Stability and Degradation

The compound’s stability is influenced by the labile ester and allyl groups. Accelerated stability studies under varying pH conditions (1–14) and temperatures (25–60°C) are necessary to assess degradation pathways, such as hydrolysis of the acetic acid side chain or oxidation of the allyl substituents.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) by inhibiting dihydrofolate reductase (DHFR). Molecular docking studies could validate similar mechanisms for this compound.

Anti-Inflammatory Action

The 4-oxo group and conjugated double bonds may scavenge reactive oxygen species (ROS), mitigating oxidative stress in inflammatory disorders like rheumatoid arthritis.

Research Findings and Experimental Data

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (octanol-water)1.44
Water Solubility3.71 mg/mL
Polar Surface Area81.28 Ų

Comparative Analysis with Analogues

Compared to 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (CAS 179688-53-0), this compound’s allyl groups may confer greater metabolic stability, while the acetic acid substituent enhances aqueous solubility .

Future Directions and Applications

Therapeutic Development

Priority research areas include:

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • Kinase inhibition profiling to identify specific molecular targets.

  • Formulation studies to optimize delivery via nanoparticles or liposomes.

Industrial Scale-Up

Green chemistry approaches, such as microwave-assisted synthesis or biocatalytic methods, could improve yield and reduce waste. Partnerships with pharmaceutical firms are essential for translational research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator